

Technical Guide: 1-Amino-2-naphthol-4-sulfonic acid (CAS 116-63-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Amino-2-naphthol-4-sulfonic acid

Cat. No.: B093659

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-naphthol-4-sulfonic acid, also known as 1,2,4-Acid, is a key organic intermediate with the CAS number 116-63-2. This naphthalenesulfonic acid derivative is a versatile compound, appearing as a white to grayish crystalline powder.^{[1][2]} Its utility spans various scientific and industrial domains, most notably as a crucial precursor in the synthesis of azo dyes and as a reagent in analytical chemistry for the colorimetric determination of phosphate.^{[3][4]} This guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, and significant applications, tailored for a technical audience.

Physicochemical Properties

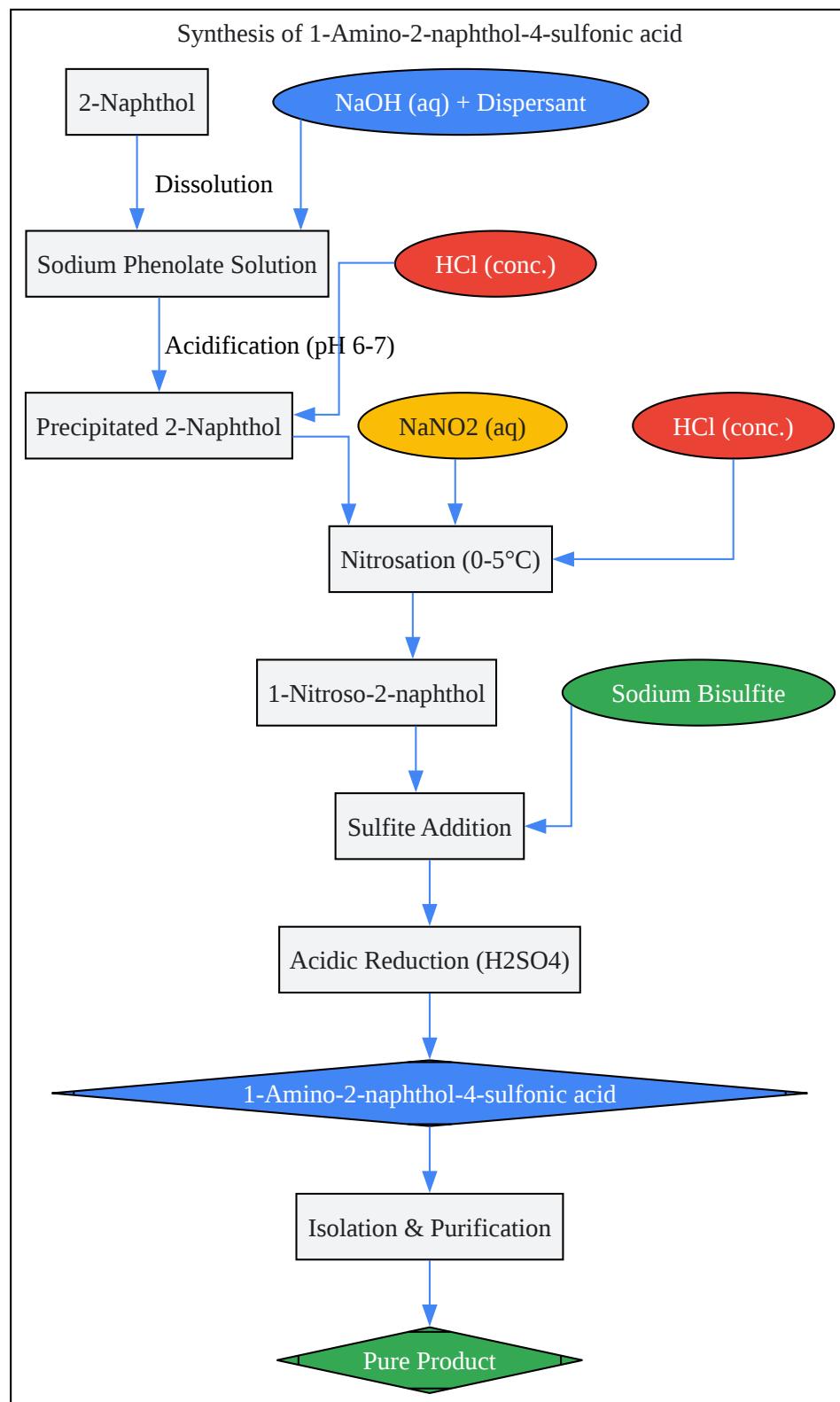
A comprehensive summary of the key physicochemical properties of **1-Amino-2-naphthol-4-sulfonic acid** is presented in the tables below.

Table 1: General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₉ NO ₄ S	[5]
Molecular Weight	239.25 g/mol	[5]
Appearance	White to grayish or pale violet powder/needles	[1][6][7]
Melting Point	~290-295 °C (decomposes)	[1][8]
Solubility	Sparingly soluble in hot water; alkali-metal salts are soluble in water. Insoluble in Ethanol, Ether, Benzene.	[1][8]
Stability	Stable under normal conditions. Solutions slowly oxidize in air.	[1][2]
Incompatibilities	Strong bases, acid chlorides, acid anhydrides, strong oxidizing agents.	[1]

Table 2: Computational Data

Property	Value	Reference
SMILES	O=S(C1=C2C=CC=CC2=C(N)C(O)=C1)(O)=O	[5]
LogP	1.3743	[5]
Topological Polar Surface Area (TPSA)	100.62 Å ²	[5]
Hydrogen Bond Donors	3	[5]
Hydrogen Bond Acceptors	4	[5]
Rotatable Bonds	1	[5]

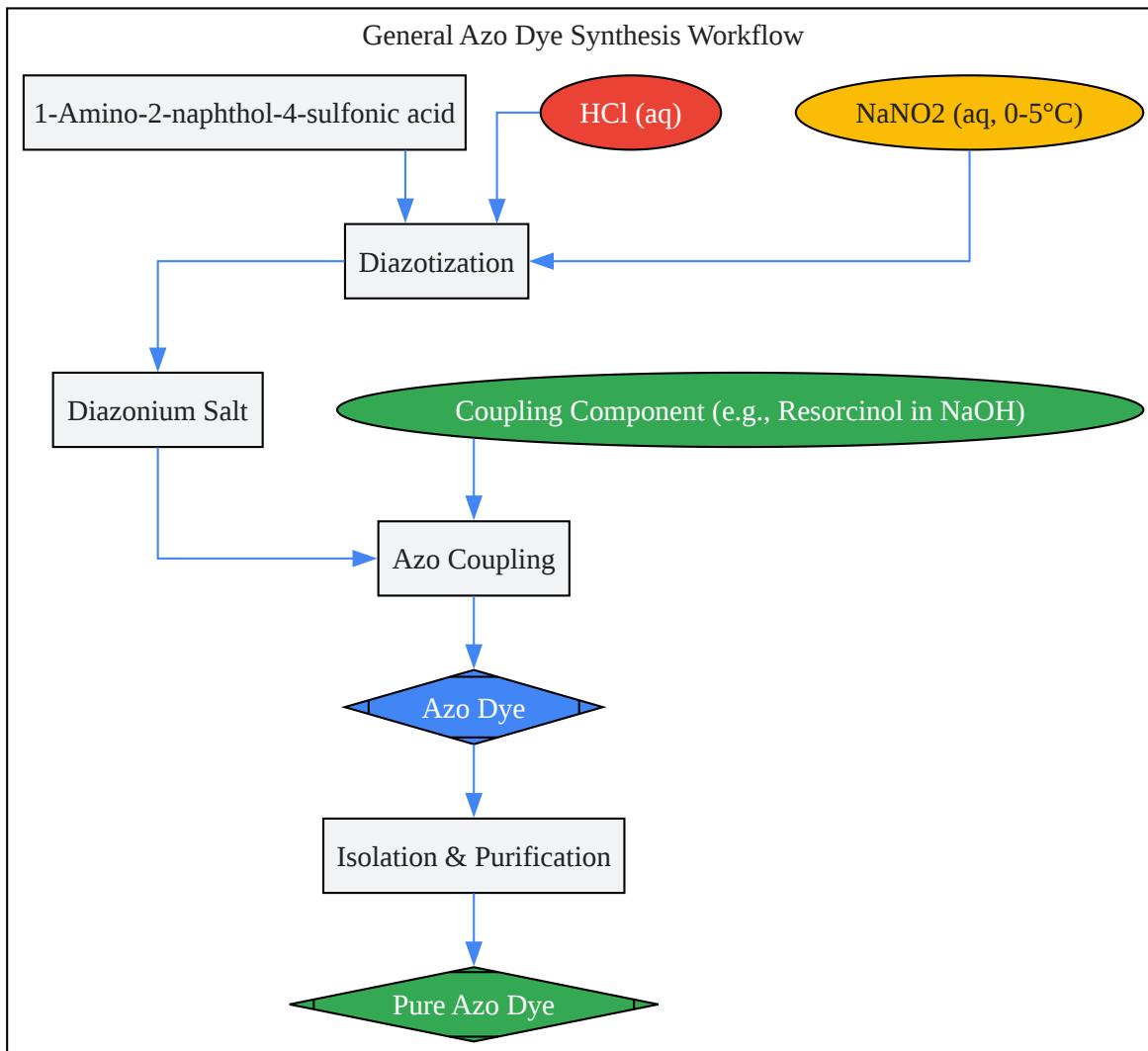

Synthesis of 1-Amino-2-naphthol-4-sulfonic acid

The synthesis of **1-Amino-2-naphthol-4-sulfonic acid** can be achieved through various methods. A common and effective route involves the nitrosation of 2-naphthol, followed by sulfite addition and an acidic reductive transposition.

Experimental Protocol: Synthesis from 2-Naphthol

This protocol is a generalized representation of a common synthesis method.

- **Dissolution of 2-Naphthol:** Dissolve 2-naphthol in an aqueous solution of sodium hydroxide (5-10%) containing a dispersant (0.05-5% of the weight of 2-naphthol) to form the sodium phenolate salt.
- **Acidification and Precipitation:** Carefully add concentrated hydrochloric acid to the solution to control the pH between 6 and 7, which precipitates 2-naphthol as fine crystalline particles.
- **Nitrosation:** Cool the 2-naphthol suspension to 0-5°C. Add an aqueous solution of sodium nitrite (approximately 50-55% of the weight of 2-naphthol). Subsequently, add concentrated hydrochloric acid (around 65-75% of the weight of 2-naphthol) while maintaining the temperature at 0-5°C. The reaction is typically allowed to proceed for 2-6 hours.
- **Sulfite Addition and Reduction:** The resulting 1-nitroso-2-naphthol is then reacted with sodium bisulfite. This is followed by an acidic reduction, often using sulfuric acid, which leads to the formation of **1-Amino-2-naphthol-4-sulfonic acid**.
- **Isolation and Purification:** The precipitated product is collected by filtration, washed with water, and then with ethanol and ether. The final product is dried under vacuum in the absence of light to yield a pure, white powder.


[Click to download full resolution via product page](#)**Synthesis Workflow of 1-Amino-2-naphthol-4-sulfonic acid.**

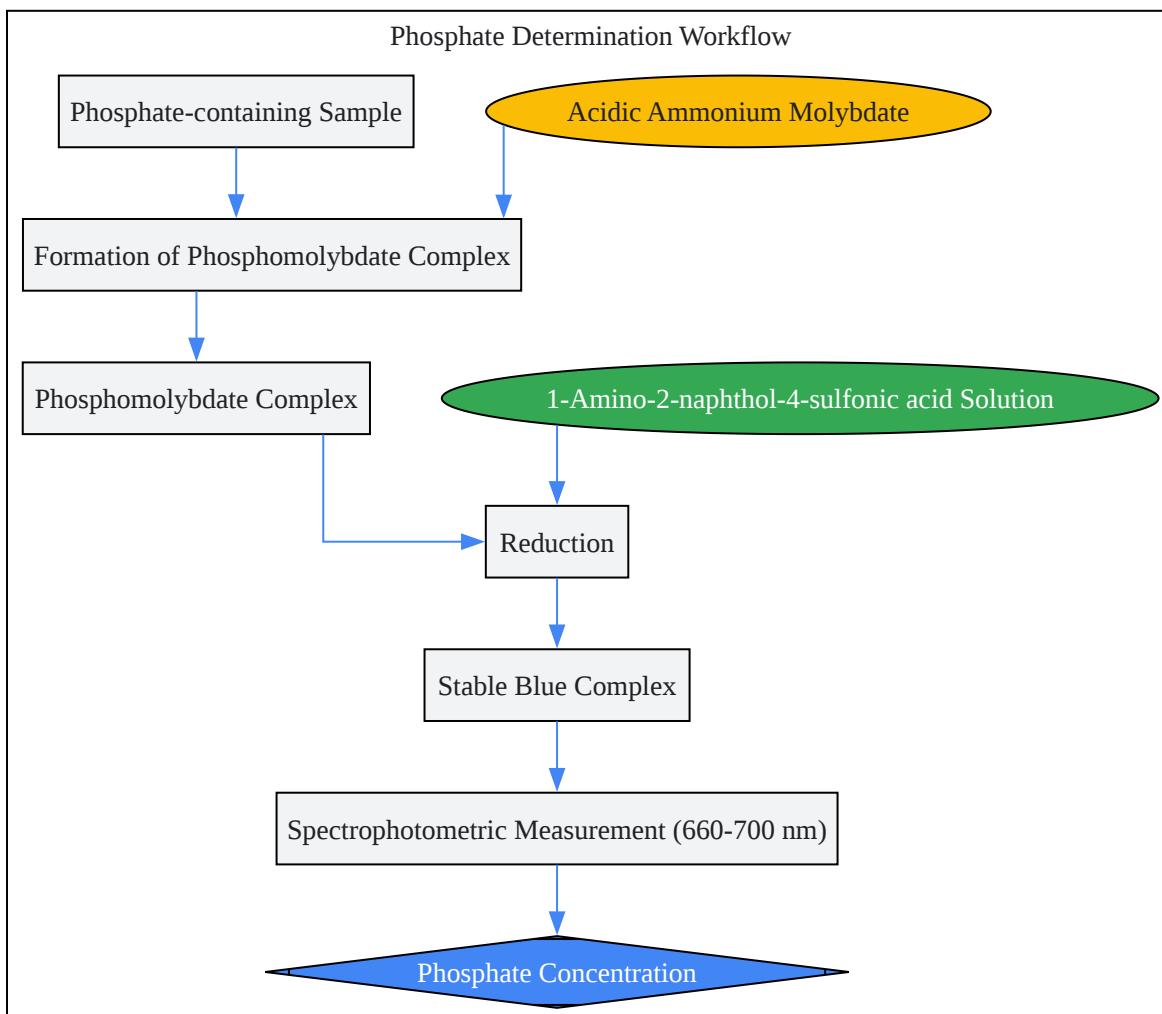
Applications

Azo Dye Synthesis

1-Amino-2-naphthol-4-sulfonic acid is a cornerstone intermediate in the manufacturing of a wide array of azo dyes, including acid, mordant, and reactive dyes.^{[2][3]} These dyes are extensively used for coloring textiles such as wool and silk.^[3] The synthesis involves a two-step process: diazotization of the amino group followed by coupling with a suitable coupling component.

- **Diazotization:** A solution of **1-Amino-2-naphthol-4-sulfonic acid** is prepared in an acidic medium (e.g., hydrochloric acid) and cooled to 0-5°C. A cold aqueous solution of sodium nitrite is then added dropwise with continuous stirring to form the diazonium salt.
- **Coupling:** The cold diazonium salt solution is added dropwise to a solution of a coupling component (e.g., a phenol or an aromatic amine, such as resorcinol) dissolved in an alkaline solution (e.g., sodium hydroxide), also maintained at 0-5°C.
- **Isolation:** The resulting azo dye precipitates out of the solution and is collected by filtration, washed, and dried.

[Click to download full resolution via product page](#)

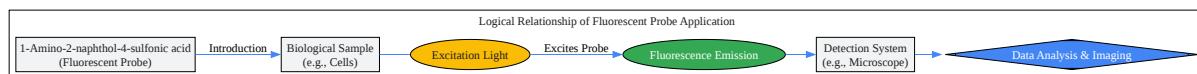

Workflow for the Synthesis of Azo Dyes.

Analytical Chemistry: Phosphate Determination

1-Amino-2-naphthol-4-sulfonic acid is a key reagent in the colorimetric determination of phosphate, often as part of the Fiske-Subbarow method.[9] In this method, phosphate reacts

with ammonium molybdate in an acidic medium to form a phosphomolybdate complex, which is then reduced by **1-Amino-2-naphthol-4-sulfonic acid** to produce a stable blue-colored complex. The intensity of the blue color is proportional to the phosphate concentration and can be measured spectrophotometrically.

- Sample Preparation: A sample containing an unknown amount of phosphate is prepared in an aqueous solution.
- Formation of Phosphomolybdate Complex: An acidic molybdate solution (e.g., ammonium molybdate in sulfuric acid) is added to the sample.
- Reduction: A reducing agent solution containing **1-Amino-2-naphthol-4-sulfonic acid** is added to the mixture.
- Color Development: The solution is incubated to allow for the development of the blue color.
- Spectrophotometric Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 660-700 nm), and the phosphate concentration is determined by comparing the absorbance to a standard curve prepared with known phosphate concentrations.


[Click to download full resolution via product page](#)

Workflow for Phosphate Determination.

Fluorescent Properties and Potential Biological Applications

1-Amino-2-naphthol-4-sulfonic acid is classified as a fluorescent dye belonging to the naphtholsulfonate class.[10] This property opens up potential applications in cellular imaging and as a fluorescent probe. While specific signaling pathways directly involving this compound are not well-documented, its fluorescent nature suggests its utility in tracking and labeling within biological systems. For instance, fluorescent dyes are instrumental in monitoring intracellular processes such as protein localization and signaling events.

The logical relationship for its application as a fluorescent probe in cell biology can be conceptualized as follows: the dye is introduced to a biological sample, where it can be excited by a light source of a specific wavelength. The subsequent emission of fluorescence at a longer wavelength can be detected and used to generate an image or quantify a biological process.

[Click to download full resolution via product page](#)

Application of **1-Amino-2-naphthol-4-sulfonic acid** as a Fluorescent Probe.

Safety and Handling

1-Amino-2-naphthol-4-sulfonic acid may cause skin and serious eye irritation, as well as allergic skin reactions.[11] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[11] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[11] It should be stored in a cool, dry, and well-ventilated place, away from incompatible materials.[2] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

1-Amino-2-naphthol-4-sulfonic acid (CAS 116-63-2) is a chemical of significant industrial and analytical importance. Its well-defined synthesis and reactivity make it a valuable precursor for the dye industry, while its role in the sensitive detection of phosphate underscores its utility in

analytical chemistry. Further research into its fluorescent properties may unveil new applications in the realm of biological imaging and diagnostics. This guide provides a foundational understanding of its core properties and applications for professionals in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. probes.bocsci.com [probes.bocsci.com]
- 2. "Alive" dyes as fluorescent sensors: fluorophore, mechanism, receptor and images in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. New fluorescent probes to image live cells with super-resolution microscopy [mpg.de]
- 4. Identification of phenotypically and functionally heterogeneous mouse mucosal-associated invariant T cells using MR1 tetramers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. 蛍光顯微鏡試薬 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. labdepotinc.com [labdepotinc.com]
- 9. MAIT Cells Display a Specific Response to Type 1 IFN Underlying the Adjuvant Effect of TLR7/8 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101811998A - Preparation method of 1-amino-2-naphthol-4-sulfonic acid - Google Patents [patents.google.com]
- 11. Fluorescence Imaging: Unlocking the Secrets of Cellular Processes - lambertinstruments.com [lambertinstruments.com]
- To cite this document: BenchChem. [Technical Guide: 1-Amino-2-naphthol-4-sulfonic acid (CAS 116-63-2)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093659#cas-number-116-63-2-properties-and-uses>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com